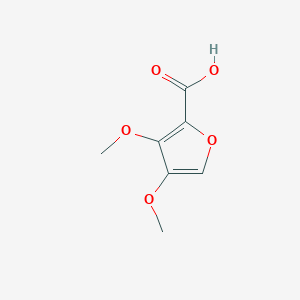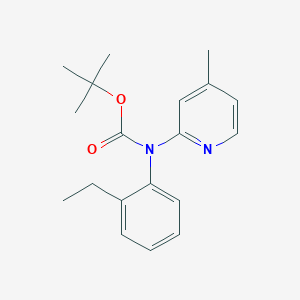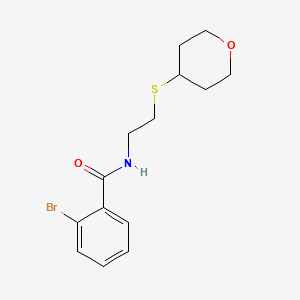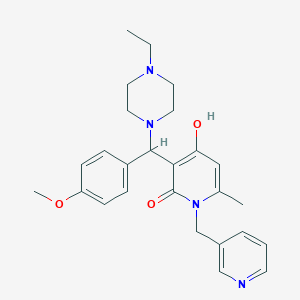
3-(4-Methoxyphenyl)-4-(trifluoromethyl)-3H-1,2,3-oxadiazol-1-ium-5-olate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "3-(4-Methoxyphenyl)-4-(trifluoromethyl)-3H-1,2,3-oxadiazol-1-ium-5-olate" is a derivative of the 1,2,3-oxadiazole class, which is known for its diverse range of biological activities and applications in material science. The presence of a methoxyphenyl group and a trifluoromethyl group suggests potential for unique chemical properties and reactivity patterns.
Synthesis Analysis
The synthesis of related 1,2,3-oxadiazole compounds often involves multi-step procedures starting from various precursors. For instance, the synthesis of benzoxazole and benzothiazole analogues with similar substituents involves two-step procedures from corresponding benzazoles . Another study reports the synthesis of a 1,2,3-oxadiazole derivative through the diazeniumdiolation of benzyl cyanide, leading to a stable sydnone iminium N-oxide . These methods could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of 1,2,3-oxadiazole derivatives is often characterized by X-ray crystallography. For example, a related compound with a methoxyphenyl group and an imidazo[1,2-a]-1,3,5-triazine structure was analyzed by single-crystal X-ray diffraction, revealing a planar ring system with significant hydrogen bonding . This suggests that the compound of interest may also exhibit a planar structure and engage in hydrogen bonding.
Chemical Reactions Analysis
1,2,3-oxadiazole derivatives can participate in various chemical reactions. For instance, a retro-ene reaction of 5-(methoxyamino)-3-aryl-1,3,4-oxadiazol-2(3H)-ones has been reported, which involves the loss of formaldehyde . Additionally, the reaction of 1,3,4-oxadiazole with primary amines to produce triazoles has been described . These reactions indicate that the compound may also undergo similar transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of 1,2,3-oxadiazole derivatives are influenced by their molecular structure. For example, the presence of electron-withdrawing groups such as trifluoromethyl can affect the acidity and reactivity of the molecule . The crystal packing and intermolecular interactions, such as hydrogen bonds, can also impact the compound's stability and solubility . Theoretical calculations and spectroscopic evaluations, including FT-IR and FT-NMR, are commonly used to investigate these properties .
Aplicaciones Científicas De Investigación
Molecular Structure and Crystallography
3-(4-Methoxyphenyl)-4-(trifluoromethyl)-3H-1,2,3-oxadiazol-1-ium-5-olate and its derivatives have been studied extensively for their molecular structures and crystallography. The compound, along with its various derivatives, exhibits a planar molecular structure, often forming dihedral angles with attached benzene rings. This characteristic plays a crucial role in the formation of intermolecular hydrogen bonds, contributing to the stability of its crystal structure. These properties are crucial for understanding the compound's interactions in different states and can be instrumental in fields like material sciences and pharmacology. For example, the title compound's asymmetric unit consists of four crystallographically independent molecules, with the 1,2,3-oxadiazole rings forming distinct dihedral angles with their attached benzene rings. These structures are stabilized through intermolecular hydrogen bonds, forming sheets parallel to specific planes within the crystal structure (Fun et al., 2011).
Luminescence and Fluorescence
The compound's derivatives exhibit luminescence and fluorescence properties, making them potential candidates for use in optical materials and sensors. For instance, 5-aryl-3-methyl-1,2,4-oxadiazoles and their chelate complexes with metals like Zinc(II) and Copper(II) have been synthesized, showing emission maxima ranging from λ = 332 to 490 nm. These compounds' high luminescence quantum yield makes them interesting for applications in light-emitting devices and fluorescence-based sensors (Mikhailov et al., 2016).
Corrosion Inhibition
One of the derivative compounds, 2,5-bis(4-methoxyphenyl)-1,3,4-oxadiazole, demonstrates excellent performance as a corrosion inhibitor for mild steel in sulfuric acid media, with efficiencies exceeding 96.19%. This indicates the potential of these compounds in industrial applications, particularly in protecting metal surfaces from corrosion, thereby extending the lifespan and reliability of machinery and infrastructure (Bouklah et al., 2006).
Mecanismo De Acción
Target of Action
Compounds with a trifluoromethyl group often interact with various enzymes and receptors in the body due to the unique properties of the trifluoromethyl group .
Mode of Action
Without specific information, it’s hard to determine the exact mode of action. Trifluoromethylated compounds often work by binding to their target and modulating its activity .
Biochemical Pathways
Trifluoromethylated compounds can participate in a variety of biochemical reactions, depending on their specific structure and target .
Pharmacokinetics
The presence of a trifluoromethyl group can often enhance the metabolic stability of a compound .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-(4-Methoxyphenyl)-4-(trifluoromethyl)-3H-1,2,3-oxadiazol-1-ium-5-olate involves the reaction of 4-methoxybenzohydrazide with trifluoroacetic anhydride to form 3-(4-methoxyphenyl)-4-(trifluoromethyl)-1,2,3-oxadiazol-3-ium-5-olate, which is then treated with sodium hydroxide to obtain the final product.", "Starting Materials": ["4-methoxybenzohydrazide", "trifluoroacetic anhydride", "sodium hydroxide"], "Reaction": ["Step 1: React 4-methoxybenzohydrazide with trifluoroacetic anhydride in the presence of a catalyst to form 3-(4-methoxyphenyl)-4-(trifluoromethyl)-1,2,3-oxadiazol-3-ium-5-olate.", "Step 2: Treat the intermediate product with sodium hydroxide to obtain the final product, 3-(4-Methoxyphenyl)-4-(trifluoromethyl)-3H-1,2,3-oxadiazol-1-ium-5-olate."] } | |
Número CAS |
1429485-53-9 |
Fórmula molecular |
C10H7F3N2O3 |
Peso molecular |
260.172 |
Nombre IUPAC |
3-(4-methoxyphenyl)-4-(trifluoromethyl)oxadiazol-3-ium-5-olate |
InChI |
InChI=1S/C10H7F3N2O3/c1-17-7-4-2-6(3-5-7)15-8(10(11,12)13)9(16)18-14-15/h2-5H,1H3 |
Clave InChI |
KFMLXTCNLMVPRF-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)[N+]2=NOC(=C2C(F)(F)F)[O-] |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[2-(4-Chloro-2-methylanilino)-2-oxoethyl] 2-chloropyridine-3-carboxylate](/img/structure/B2504866.png)
![4-((1H-imidazol-1-yl)methyl)-N-([3,3'-bipyridin]-5-ylmethyl)benzamide](/img/structure/B2504867.png)
![2-{[5-(4-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-methyl-N-phenylacetamide](/img/structure/B2504868.png)

![methyl 4-[({[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B2504871.png)


![Methyl 4-[(3-chlorophenyl)amino]quinoline-2-carboxylate](/img/structure/B2504878.png)



